

2''-O-beta-L-galactopyranosylorientin solubility in DMSO and other solvents

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Compound of Interest

Compound Name: 2''-O-beta-L-galactopyranosylorientin

Cat. No.: B15569493

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Application Notes and Protocols for 2''-O-beta-L-galactopyranosylorientin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-beta-L-galactopyranosylorientin is a flavonoid glycoside with demonstrated anti-inflammatory properties. This document provides essential information on its solubility in various solvents, a detailed protocol for investigating its anti-inflammatory effects in a cell-based assay, and an overview of the key signaling pathways it modulates.

Solubility Profile

The solubility of **2''-O-beta-L-galactopyranosylorientin** is crucial for the preparation of stock solutions and for its effective use in various experimental settings. While quantitative data is limited for a wide range of solvents, the following table summarizes the available information. Flavonoid glycosides, as a class, are generally more soluble in polar protic solvents and polar aprotic solvents, with limited solubility in water and non-polar organic solvents.

Solvent	Molar Mass (g/mol)	Molecular Formula	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	78.13	(CH ₃) ₂ SO	27.5 mg/mL (45.04 mM)[1]	Sonication may be required to achieve complete dissolution[1]. Another source confirms it is "soluble"[2].
Water	18.02	H ₂ O	Poorly soluble	As a flavonoid glycoside, solubility in pure water is expected to be low.
Ethanol	46.07	C ₂ H ₅ OH	Soluble (qualitative)	Flavonoid glycosides are generally soluble in alcohols. Specific quantitative data for this compound is not readily available.
Methanol	32.04	CH ₃ OH	Soluble (qualitative)	Similar to ethanol, flavonoid glycosides are generally soluble in methanol.
1 M Sodium Hydroxide (NaOH)	40.00	NaOH	1 mg/mL (for Orientin)	Data for the related compound Orientin

suggests
solubility in
alkaline aqueous
solutions[3].

Note: The solubility of flavonoid glycosides can be influenced by factors such as temperature and pH. For aqueous solutions, solubility may be enhanced in slightly alkaline conditions.

Experimental Protocol: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol details a common in vitro assay to evaluate the anti-inflammatory effects of **2"-O-beta-L-galactopyranosylorientin** by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The compound has been shown to decrease the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF- α) in this model system[2].

Materials:

- **2"-O-beta-L-galactopyranosylorientin**
- RAW 264.7 macrophage cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Lipopolysaccharide (LPS) from E. coli
- Dimethyl Sulfoxide (DMSO), sterile
- Griess Reagent for Nitric Oxide (NO) quantification
- ELISA kits for TNF- α and IL-6 quantification
- 96-well cell culture plates
- Sterile, disposable laboratory consumables (pipette tips, tubes, etc.)

- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Culture:
 - Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
 - Subculture the cells every 2-3 days to maintain optimal growth.
- Preparation of Stock Solutions:
 - Prepare a stock solution of **2"-O-beta-L-galactopyranosylorientin** in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 6.105 mg of the compound (MW: 610.5 g/mol) [4] in 1 mL of DMSO.
 - Prepare a stock solution of LPS in sterile phosphate-buffered saline (PBS) or cell culture medium at a concentration of 1 mg/mL.
 - Store stock solutions at -20°C.
- Cell Seeding:
 - Harvest RAW 264.7 cells and perform a cell count.
 - Seed the cells in a 96-well plate at a density of 1×10^5 to 2×10^5 cells per well in 100 µL of complete DMEM.
 - Incubate the plate overnight to allow the cells to adhere.
- Treatment:
 - The following day, prepare serial dilutions of the **2"-O-beta-L-galactopyranosylorientin** stock solution in complete DMEM to achieve the desired final concentrations (e.g., 10, 50,

100, 200 μ M). The final DMSO concentration in the wells should be kept below 0.5% to avoid cytotoxicity.

- Remove the old medium from the wells and replace it with 100 μ L of fresh medium containing the different concentrations of **2"-O-beta-L-galactopyranosylorientin**. Include a vehicle control group treated with the same concentration of DMSO as the highest compound concentration.
- Pre-incubate the cells with the compound for 1-2 hours.
- After pre-incubation, add LPS to the wells to a final concentration of 1 μ g/mL to induce an inflammatory response. Do not add LPS to the negative control wells.
- The final volume in each well should be 200 μ L.
- Incubation:
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Measurement of Inflammatory Mediators:
 - Nitric Oxide (NO) Measurement:
 - After incubation, collect 50-100 μ L of the cell culture supernatant from each well.
 - Determine the concentration of nitrite, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
 - TNF- α and IL-6 Measurement:
 - Collect the cell culture supernatants.
 - Measure the concentrations of TNF- α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
- Data Analysis:

- Calculate the percentage inhibition of NO, TNF- α , and IL-6 production by **2''-O-beta-L-galactopyranosylorientin** compared to the LPS-stimulated control group.
- Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.

Signaling Pathway Modulation

2''-O-beta-L-galactopyranosylorientin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In macrophages, lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinases (MAPKs). These transcription factors then induce the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF- α , and IL-6.[5][6][7][8]

2''-O-beta-L-galactopyranosylorientin has been shown to inhibit the activation of the NF- κ B and ERK (a member of the MAPK family) pathways, thereby suppressing the expression of these inflammatory mediators.

Below is a diagram illustrating the experimental workflow for assessing the anti-inflammatory activity of **2''-O-beta-L-galactopyranosylorientin**.

Caption: Experimental workflow for assessing anti-inflammatory activity.

The following diagram illustrates the signaling pathway inhibited by **2''-O-beta-L-galactopyranosylorientin**.

Caption: Inhibition of LPS-induced NF- κ B and MAPK signaling.

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